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Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor demonstrating significant

preclinical anti-leukemic activity. It belongs to the pyrido[2,3-d]pyrimidine subclass of

compounds. In preclinical studies, SAR103168 has shown efficacy in murine xenograft models

of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), impairing tumor growth

and inducing tumor regression.[1] These application notes provide a comprehensive overview

of the use of SAR103168 in in vivo xenograft models, including its mechanism of action,

experimental protocols, and available efficacy data.

Mechanism of Action
SAR103168 exerts its anti-tumor effects by inhibiting a range of tyrosine kinases crucial for

cancer cell proliferation, survival, and angiogenesis.[1][2] Its primary targets include:

Src Family Kinases: SAR103168 is a potent inhibitor of the entire Src kinase family.

Abl Kinase: The compound also inhibits Abl kinase.

Angiogenic Receptor Tyrosine Kinases: SAR103168 targets key receptors involved in tumor

angiogenesis, including:

Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)
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Tie2

Platelet-Derived Growth Factor Receptor (PDGFR)

Fibroblast Growth Factor Receptors (FGFR1 and FGFR3)

Epidermal Growth Factor Receptor (EGFR)

By inhibiting these kinases, SAR103168 disrupts downstream signaling pathways, including

PYK2, P-130CAS, FAK, JNK, and MAPK, and has been shown to inhibit the phosphorylation of

STAT5 in AML cells.[1] This multi-targeted approach leads to the inhibition of proliferation and

induction of apoptosis in leukemic cells.[1][2]
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Caption: Mechanism of action of SAR103168.
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Data Presentation
Preclinical studies have demonstrated the in vivo efficacy of SAR103168 in several AML and

CML xenograft models. Administration of SAR103168 resulted in the impairment of tumor

growth and induction of tumor regression.[1]

Cell Line Cancer Type Mouse Model
SAR103168
Efficacy

KG1
Acute Myeloid

Leukemia
SCID

Potent anti-tumor

activity

EOL-1
Acute Myeloid

Leukemia
SCID

Potent anti-tumor

activity

Kasumi-1
Acute Myeloid

Leukemia
SCID

Potent anti-tumor

activity

CTV1
Acute Myeloid

Leukemia
SCID

Potent anti-tumor

activity

K562
Chronic Myeloid

Leukemia
SCID

Potent anti-tumor

activity

SCID: Severe Combined Immunodeficiency

While specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth

inhibition, tumor volume curves) are not readily available in the public domain, the qualitative

evidence strongly supports the anti-tumor activity of SAR103168 in these models.[1]

Experimental Protocols
The following protocols provide a general framework for conducting in vivo xenograft studies

with SAR103168. These should be adapted based on specific experimental goals and

institutional guidelines.

Cell Culture and Preparation
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Cell Lines: KG1, EOL-1, Kasumi-1, CTV1 (AML), or K562 (CML) cells should be obtained

from a reputable cell bank.

Culture Conditions: Culture the cells in the recommended medium supplemented with fetal

bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability: Before injection, assess cell viability using a method such as trypan blue

exclusion. Viability should be >90%.

Cell Suspension: Resuspend the required number of cells in a sterile, serum-free medium or

phosphate-buffered saline (PBS) for injection.

Xenograft Model Establishment
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Caption: Experimental workflow for xenograft studies.
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Animal Model: Severe Combined Immunodeficient (SCID) mice are recommended for

establishing AML and CML xenografts.

Cell Inoculation: Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the

flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with

calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x

Width^2) / 2.

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize

the mice into treatment and control groups.

SAR103168 Administration
Formulation:

Intravenous (IV) Formulation: While the specific vehicle used in preclinical studies is not

detailed in available literature, a common approach for similar compounds is to dissolve

them in a vehicle such as a mixture of Solutol® HS15 and Ethanol. For the clinical trial,

SAR103168 was formulated as a concentrate for solution for infusion in vials containing 60

mg of SAR103168 in 3 mL of Solutol® HS15/Ethanol 75/25 (w/w) mixture. This concentrate

was then diluted for infusion.

Oral (PO) Formulation: A common vehicle for oral administration of hydrophobic compounds

in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) or a solution in a

mixture such as PEG400.

Dosage and Schedule:

Effective Doses: Preclinical studies have identified the following as active doses in various

tumor models:

Intravenous (IV): 16.7 mg/kg

Oral (PO): 2 x 40 mg/kg (twice daily)

Administration:
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IV: Administer the formulated SAR103168 via tail vein injection.

PO: Administer the formulated SAR103168 using oral gavage.

Treatment Schedule: The treatment schedule should be defined based on the experimental

design (e.g., daily, every other day) for a specified duration.

Efficacy Assessment
Tumor Volume: Continue to measure tumor volume throughout the study.

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

Endpoint: At the end of the study, euthanize the mice and excise the tumors.

Tumor Weight: Measure the weight of the excised tumors.

Further Analysis: Tumors can be processed for further analysis, such as

immunohistochemistry or western blotting, to assess the in-vivo effects of SAR103168 on its

molecular targets.

Conclusion
SAR103168 is a promising multi-targeted kinase inhibitor with demonstrated preclinical efficacy

in AML and CML xenograft models. The provided protocols and information are intended to

guide researchers in designing and executing in vivo studies to further evaluate the therapeutic

potential of this compound. Careful consideration of the experimental design, including the

choice of cell line, animal model, and drug formulation, is critical for obtaining robust and

reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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